5-Bromo-2-chloroquinazolin-4-ol
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Overview
Description
5-Bromo-2-chloroquinazolin-4-ol is a chemical compound with the molecular formula C8H4BrClN2O and a molecular weight of 259.49 g/mol It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-olThe reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bromine, chlorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
5-Bromo-2-chloroquinazolin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloroquinazolin-4-ol: Another derivative of quinazolinone with similar chemical properties.
5-Bromo-2-chloroquinazolin-8-ol: A related compound with a different substitution pattern on the quinazoline ring.
Uniqueness
5-Bromo-2-chloroquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-bromo-2-chloro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMANGZMSGJYPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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